molecular formula C7H10N2O B12888672 1-(1H-Pyrazol-1-yl)butan-1-one

1-(1H-Pyrazol-1-yl)butan-1-one

Cat. No.: B12888672
M. Wt: 138.17 g/mol
InChI Key: SLLHUNDROCSOIS-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-yl)butan-1-one is an organic compound that features a pyrazole ring attached to a butanone moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-(1H-Pyrazol-1-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

  • 4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-phenylbutan-2-one
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-one

Uniqueness: 1-(1H-Pyrazol-1-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butanone moiety enhances its reactivity and potential for functionalization compared to other pyrazole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. Continued research into its properties and applications will likely yield further insights and innovations.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyrazol-1-ylbutan-1-one

InChI

InChI=1S/C7H10N2O/c1-2-4-7(10)9-6-3-5-8-9/h3,5-6H,2,4H2,1H3

InChI Key

SLLHUNDROCSOIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C=CC=N1

Origin of Product

United States

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